molecular formula C23H16F3N3O3S B4352054 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

7-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4352054
M. Wt: 471.5 g/mol
InChI Key: MPIUGORSCMEOAN-UHFFFAOYSA-N
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Description

7-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidin-4(1H)-one core, which is substituted with a 2,3-dihydro-1,4-benzodioxin-6-yl group, a 3-methylphenyl group, and a trifluoromethyl group, along with a mercapto group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin, 3-methylphenyl derivatives, and pyrido[2,3-d]pyrimidin-4(1H)-one intermediates. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis equipment, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the mercapto group may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

7-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor for specialized chemicals.

Mechanism of Action

The mechanism of action of 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group, mercapto group, and the pyrido[2,3-d]pyrimidin-4(1H)-one core distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

7-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O3S/c1-12-3-2-4-14(9-12)29-20-19(21(30)28-22(29)33)15(23(24,25)26)11-16(27-20)13-5-6-17-18(10-13)32-8-7-31-17/h2-6,9-11H,7-8H2,1H3,(H,28,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIUGORSCMEOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=CC(=N3)C4=CC5=C(C=C4)OCCO5)C(F)(F)F)C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
7-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
7-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
7-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
7-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
7-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

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